

key chemical reactions involving 2-Amino-5-iodopyrimidine

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Compound of Interest

Compound Name: 2-Amino-5-iodopyrimidine

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An In-Depth Technical Guide to the Core Chemical Reactions of **2-Amino-5-iodopyrimidine**

Abstract

2-Amino-5-iodopyrimidine (CAS: 1445-39-2) stands as a cornerstone heterocyclic building block in the fields of medicinal chemistry and organic synthesis.^{[1][2]} Its strategic arrangement of a reactive iodine atom at the C-5 position and a nucleophilic amino group at the C-2 position offers a versatile platform for molecular elaboration. This guide provides an in-depth exploration of the pivotal chemical reactions involving this scaffold, focusing on palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery. We will delve into the mechanisms, provide field-tested experimental protocols, and discuss the causality behind procedural choices for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, Stille, and Carbonylation reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of **2-amino-5-iodopyrimidine**.

Introduction: The Strategic Value of 2-Amino-5-iodopyrimidine

Nitrogen-containing heterocyclic compounds are privileged structures in drug design due to their ability to engage in a multitude of biological interactions.^[3] Among these, the pyrimidine core is a recurring motif in numerous therapeutic agents. **2-Amino-5-iodopyrimidine** emerges as a particularly valuable intermediate for several key reasons:

- **Orthogonal Reactivity:** The C-I bond is highly susceptible to palladium-catalyzed cross-coupling, allowing for the facile formation of C-C, C-N, and C-O bonds. The C-NH₂ group can be used for subsequent derivatization, such as amidation or alkylation, often under conditions that do not interfere with the C-I bond, and vice-versa.
- **Bioisosteric Relevance:** The pyrimidine ring is a bioisostere of other aromatic systems and can serve as a crucial pharmacophore, engaging in hydrogen bonding via its ring nitrogens and the amino substituent.
- **Synthetic Accessibility:** It can be synthesized efficiently from readily available starting materials, making it an economically viable component for large-scale synthesis campaigns.
[4]

This guide will focus on the practical application of this reagent, moving beyond mere reaction lists to provide the mechanistic rationale and procedural detail required for successful and reproducible synthetic outcomes.

Chemical and Physical Properties

Property	Value
Molecular Formula	C ₄ H ₄ IN ₃ [1]
Molecular Weight	221.00 g/mol [1]
Appearance	White to tan powder or crystalline solid[5]
Melting Point	128-131 °C[5]
CAS Number	1445-39-2[1]

Synthesis of 2-Amino-5-iodopyrimidine

The most direct and environmentally conscious method for preparing **2-Amino-5-iodopyrimidine** is the direct iodination of 2-aminopyrimidine. This approach avoids the use of expensive and less accessible starting materials like 2-amino-5-bromopyrimidine.[4]

Experimental Protocol: Iodination of 2-Aminopyrimidine

This protocol is adapted from a method that utilizes water as the solvent, enhancing the safety and environmental profile of the synthesis.^[4]

Step-by-Step Methodology:

- **Dissolution:** In a suitable reaction vessel, dissolve 2-aminopyridine (1.0 molar equivalent) in water (e.g., a mass ratio of 1:5 of 2-aminopyridine to water).
- **Iodine Addition:** Under constant stirring, add iodine (1.1 molar equivalents) portion-wise (in 3-5 batches). The portion-wise addition helps to control the reaction exotherm and ensure homogenous mixing.
- **Initial Reaction:** After the final addition of iodine, maintain the reaction mixture at a constant temperature (e.g., 60-70 °C) for 1-3 hours.
- **Oxidation:** Cool the mixture slightly and then carefully add hydrogen peroxide (30% aqueous solution, 0.5-1.0 molar equivalents) dropwise. The H₂O₂ serves to oxidize iodide (I⁻) formed during the reaction back to iodine (I₂), maximizing atom economy.
- **Heating:** Continue to maintain the temperature for another 1-4 hours after the hydrogen peroxide addition is complete.
- **Reflux and Isolation:** Heat the reaction mixture to reflux for 20-30 minutes to ensure complete reaction.
- **Crystallization and Filtration:** Cool the mixture slowly to room temperature and then in an ice bath to precipitate the product. Collect the solid product by filtration.
- **Washing and Drying:** Wash the filter cake with ice-cold water to remove any remaining impurities and dry the product under vacuum to yield **2-amino-5-iodopyrimidine**.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)—I bond in **2-amino-5-iodopyrimidine** is the key to its utility, providing a reactive handle for palladium-catalyzed reactions that form the bedrock of modern synthetic chemistry. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows these reactions to proceed under milder conditions.

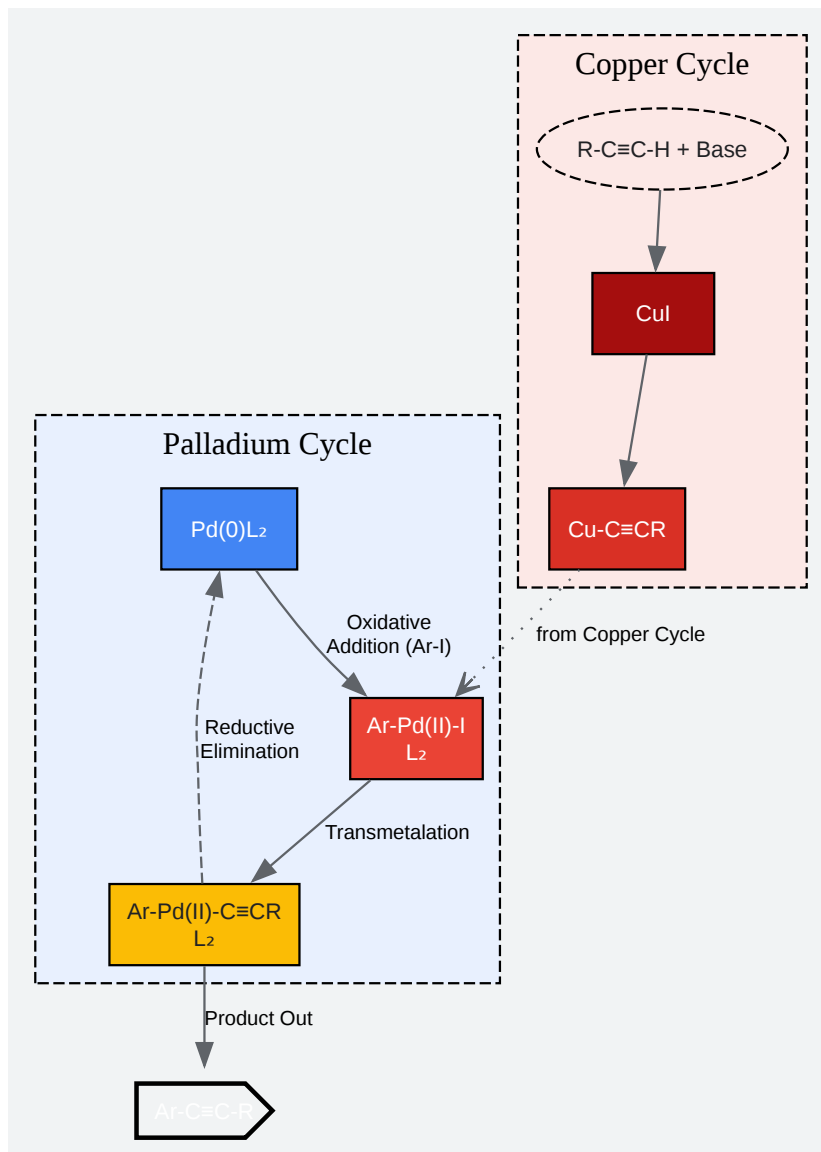
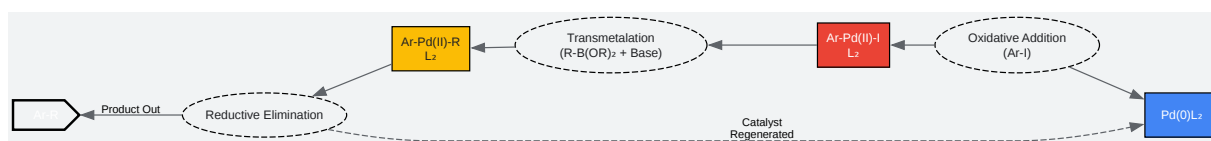
Suzuki-Miyaura Coupling: Forging C-C Bonds

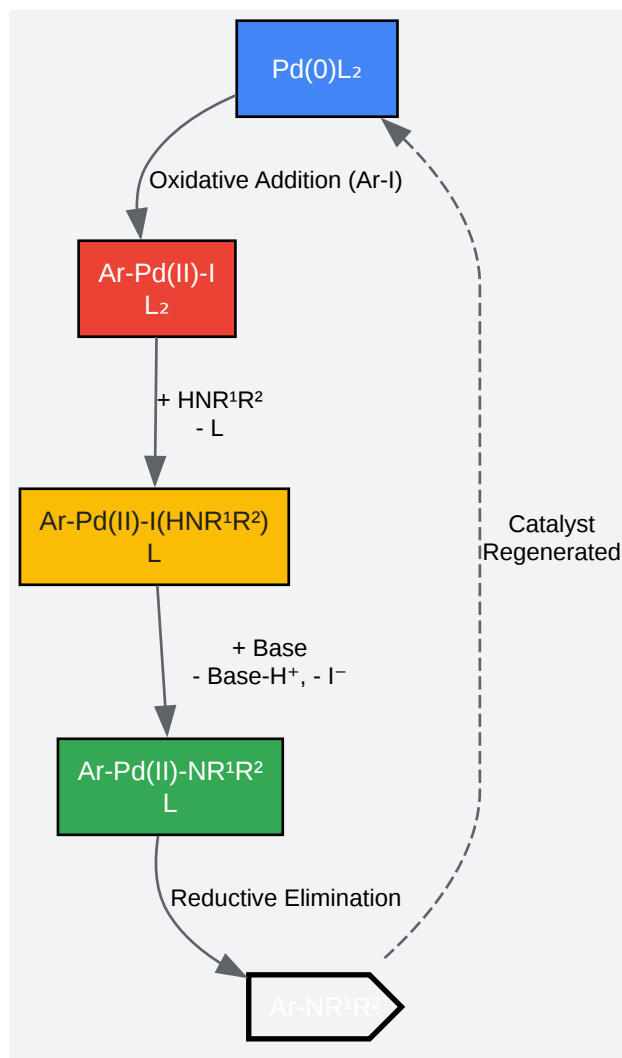
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and vinyl-aryl structures due to the stability, commercial availability, and low toxicity of the requisite boronic acid or ester coupling partners.^[6]

Causality Behind Experimental Choices:

- **Catalyst/Ligand:** A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required. Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial; they stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination. Bulky, electron-rich ligands are often necessary for coupling with less reactive partners or for improving reaction rates.^{[7][8]}
- **Base:** A base is essential for the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.^[6] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome and depends on the substrate's sensitivity.

Reaction Mechanism: The catalytic cycle involves three primary steps: (1) Oxidative Addition of the aryl iodide to the Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid replaces the iodide on the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.^[6]





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